4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline

Description

Chemical Identity and Classification

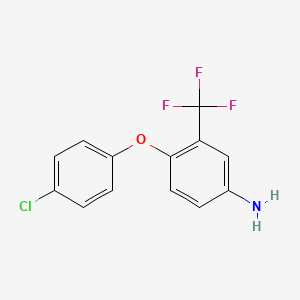

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline is a halogenated aromatic amine with the molecular formula C₁₃H₉ClF₃NO and a molecular weight of 287.67 g/mol . Its systematic IUPAC name reflects its structural complexity: This compound. The compound is classified under the following identifiers:

| Property | Value |

|---|---|

| CAS Registry Number | 57688-17-2 |

| MDL Number | MFCD01908501 |

| PubChem CID | 726092 |

| SMILES Notation | C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl |

This compound belongs to the class of aniline derivatives , characterized by the presence of an amino group (-NH₂) attached to an aromatic ring. Its structural features include a chlorophenoxy substituent and a trifluoromethyl group, which confer unique electronic and steric properties.

Structural Features and Characteristics

The molecule consists of two aromatic rings connected by an ether linkage:

- Primary aromatic ring : A benzene ring substituted with an amino group (-NH₂) at position 4 and a trifluoromethyl group (-CF₃) at position 3.

- Secondary aromatic ring : A para-chlorinated benzene ring linked via an oxygen atom at position 4 of the primary ring.

Key structural attributes include:

- Electron-withdrawing groups : The -CF₃ and -Cl groups reduce electron density on the aromatic rings, influencing reactivity in electrophilic substitution reactions.

- Planar geometry : The ether linkage allows partial conjugation between the rings, affecting solubility and intermolecular interactions.

The compound’s logP value (4.73) indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems.

Historical Development and Research Context

The synthesis of this compound emerged alongside advancements in organofluorine chemistry during the late 20th century. Early research focused on:

- Nucleophilic aromatic substitution : Introducing the trifluoromethyl group via halogen exchange reactions.

- Cross-coupling methodologies : Utilizing palladium catalysts to form ether linkages between chlorophenol and aniline derivatives.

A notable patent (CN110885298B) describes a multi-step synthesis route involving:

- Nitration of o-chlorotrifluoromethyl benzene.

- Reduction to form 4-chloro-3-trifluoromethyl aniline.

- Reaction with triphosgene to yield phenylisocyanate derivatives.

This compound has since served as a precursor in agrochemical and pharmaceutical research, particularly in developing herbicides and kinase inhibitors.

Significance in Chemical Sciences and Technology

This compound holds strategic importance due to:

Pharmaceutical Applications

Agrochemical Innovations

Material Science

- Liquid crystals : The rigid aromatic structure and polar groups contribute to mesophase stability in display technologies.

Properties

IUPAC Name |

4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClF3NO/c14-8-1-4-10(5-2-8)19-12-6-3-9(18)7-11(12)13(15,16)17/h1-7H,18H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIVFIRDFAJXDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00352410 | |

| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57688-17-2 | |

| Record name | 4-(4-chlorophenoxy)-3-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00352410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline typically involves the reaction of 4-chlorophenol with 3-(trifluoromethyl)aniline under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as crystallization and chromatography are also common to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents like DMF or dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of corresponding quinones or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted anilines or phenols.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Drug Synthesis

One of the primary applications of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline is as an intermediate in the synthesis of pharmaceutical compounds. Notably, it is utilized in the preparation of sorafenib , an important anticancer drug used for treating liver and kidney cancers. The synthesis typically involves nitration and reduction processes that convert starting materials into functional intermediates suitable for further reactions .

Intermediate for Other Pharmaceuticals

This compound also serves as a precursor for other pharmaceutical agents, including nilotinib , a small-molecule tyrosine kinase inhibitor used to treat chronic myeloid leukemia. The synthesis of nilotinib involves several steps where this compound plays a crucial role in forming key intermediates .

Agrochemical Applications

Pesticide Production

In agrochemistry, this compound is employed in the synthesis of fluoro-containing pesticides . These pesticides are noted for their effectiveness against various pests while minimizing environmental impact due to their specific action mechanisms. The compound's trifluoromethyl group enhances its biological activity and stability, making it a valuable building block in agrochemical formulations .

Material Science Applications

Fluorinated Polymers

The incorporation of this compound into polymer matrices has been investigated for producing fluorinated polymers with enhanced properties. These materials exhibit improved chemical resistance, thermal stability, and mechanical strength. Applications include coatings and sealants that require durability under harsh conditions .

Case Study 1: Sorafenib Synthesis Optimization

Research has focused on optimizing the synthesis of sorafenib using this compound to improve yield and reduce environmental impact. A study demonstrated a novel synthetic route that minimizes by-products and enhances the overall efficiency of the process, making it more suitable for industrial applications .

Case Study 2: Pesticide Efficacy

In agricultural studies, formulations containing this compound have been tested against various pests. Results indicated significant efficacy compared to traditional pesticides, highlighting its potential as a safer alternative with lower toxicity profiles for non-target organisms .

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomer: 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline

- CAS : 74159-77-6

- Molecular Formula: C₁₃H₁₀ClF₃NO

- Molecular Weight : 297.67 g/mol

- Key Difference : The trifluoromethyl group is at position 2 instead of 3.

- Impact : Positional isomerism affects electronic distribution and steric hindrance. The 2-CF₃ isomer may exhibit altered reactivity in electrophilic substitution reactions compared to the 3-CF₃ analog .

Substituent Variation: 3-Chloro-4-(4-chlorophenoxy)aniline

- CAS: Not explicitly listed (referred to in synthesis contexts).

- Molecular Formula: C₁₂H₁₀Cl₂NO

- Molecular Weight : 258.12 g/mol

- Key Difference : Replaces the trifluoromethyl group with a chlorine atom.

- This compound is utilized in synthesizing Schiff bases, as demonstrated in its reaction with 5-nitrothiophene-2-carboxaldehyde .

Trifluoromethoxy Analogue: 4-Chloro-3-(Trifluoromethoxy)aniline

- CAS : 97608-50-9

- Molecular Formula: C₇H₅ClF₃NO

- Molecular Weight : 235.57 g/mol

- Key Difference: Substitutes the phenoxy group with a trifluoromethoxy (-OCF₃) group.

- Impact : The -OCF₃ group is less electron-withdrawing than -CF₃, altering solubility and reactivity. This compound is used in agrochemical research .

Functional Group Comparisons

Phenoxy vs. Phenyl Substituents: 4-(3-Chlorophenyl)aniline

- CAS : 5748-36-7

- Molecular Formula : C₁₂H₁₀ClN

- Molecular Weight : 203.67 g/mol

- Key Difference: Lacks the oxygen atom in the phenoxy group, replacing it with a direct C-Cl bond.

Nitro vs. Trifluoromethyl Substituents: 3-(4-Chlorophenoxy)-5-nitroaniline

- CAS : 832740-04-2

- Molecular Formula : C₁₃H₁₀ClN₂O₄

- Molecular Weight : 260.25 g/mol

- Key Difference: Replaces -CF₃ with a nitro (-NO₂) group.

- Impact: The stronger electron-withdrawing nature of -NO₂ enhances electrophilic substitution reactivity but may increase toxicity .

Schiff Base Formation: 3-Chloro-4-(4-chlorophenoxy)-N-[(Z)-(5-nitrothiophen-2-yl)methylidene]aniline

Sulfonamide Derivatives: 4-[4-(Piperidin-1-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline

- CAS : 1858252-16-0

- Molecular Formula : C₁₈H₁₉F₃N₂O₃S

- Molecular Weight : 400.42 g/mol

- Application : Incorporates a sulfonamide group for enhanced biological activity, likely targeting enzyme inhibition .

Data Tables

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline | 57688-17-2 | C₁₃H₁₀ClF₃NO | 297.67 | 4-Cl-phenoxy, 3-CF₃ |

| 4-(4-Chlorophenoxy)-2-(trifluoromethyl)aniline | 74159-77-6 | C₁₃H₁₀ClF₃NO | 297.67 | 4-Cl-phenoxy, 2-CF₃ |

| 3-Chloro-4-(4-chlorophenoxy)aniline | - | C₁₂H₁₀Cl₂NO | 258.12 | 4-Cl-phenoxy, 3-Cl |

| 4-Chloro-3-(Trifluoromethoxy)aniline | 97608-50-9 | C₇H₅ClF₃NO | 235.57 | 4-Cl, 3-OCF₃ |

| 3-(4-Chlorophenoxy)-5-nitroaniline | 832740-04-2 | C₁₃H₁₀ClN₂O₄ | 260.25 | 4-Cl-phenoxy, 5-NO₂ |

Biological Activity

4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, a compound with the molecular formula C13H9ClF3NO, is characterized by its unique functional groups, including a chlorophenoxy and a trifluoromethyl group. These structural features contribute to its biological activity and potential applications in various fields, particularly in biochemical research and proteomics. This article provides a detailed overview of the biological activity of this compound, including its interactions, potential mechanisms of action, and relevant case studies.

- Molecular Weight : Approximately 287.67 g/mol

- Functional Groups : Chlorophenoxy and trifluoromethyl groups

- Chemical Structure :

The specific mechanisms of action for this compound remain largely undefined; however, preliminary studies suggest that it may interact selectively with various biological molecules. The presence of the chlorophenoxy group allows for potential binding to cell surface receptors and intracellular kinases involved in tumor proliferation and angiogenesis .

Potential Biological Interactions

- Binding Affinity : The compound has shown potential to bind selectively to proteins and enzymes due to its electrophilic nature.

- Receptor Modulation : It may act on tyrosine kinase receptors, influencing signaling pathways related to cell growth and differentiation .

Anticancer Activity

Research indicates that compounds structurally related to this compound exhibit significant anticancer properties. For instance, similar compounds have been shown to inhibit tumor cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) analysis highlights that specific substitutions on the phenyl ring enhance the cytotoxic effects against cancer cells .

| Compound | IC50 (µg/mL) | Cell Line |

|---|---|---|

| Compound A | 1.61 ± 1.92 | Jurkat |

| Compound B | 1.98 ± 1.22 | HT29 |

Case Studies

- Study on Antimicrobial Activity : A study explored the antimicrobial properties of salicylanilide derivatives, including those related to this compound. Results indicated effectiveness against resistant strains such as Staphylococcus aureus and Enterococcus faecium, suggesting potential therapeutic applications in treating infections caused by these pathogens .

- Anthelmintic Properties : Research has also identified related compounds as effective anthelmintics in veterinary medicine, specifically targeting parasitic infections in livestock . This opens avenues for exploring the compound's utility in agricultural applications.

Summary of Findings

The biological activity of this compound is supported by its unique chemical structure that facilitates selective interactions with biological systems. While specific mechanisms remain to be fully elucidated, existing studies suggest promising applications in cancer therapy and antimicrobial treatments.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(4-Chlorophenoxy)-3-(trifluoromethyl)aniline, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of trifluoromethyl- and chlorophenoxy-substituted anilines typically involves nucleophilic aromatic substitution or palladium-catalyzed coupling. For example, in related compounds like 3-[4-Chloro-3-(trifluoromethyl)anilino]-1-phenylpropan-1-one, coupling reactions between chlorophenol derivatives and trifluoromethylated amines are common . Optimization strategies include:

- Temperature Control : Maintaining 80–100°C to balance reactivity and side-product formation.

- Catalyst Selection : Pd(PPh₃)₄ for C–N coupling, with yields improved by ligand tuning (e.g., XPhos) .

- Solvent Optimization : Polar aprotic solvents like DMF enhance solubility of aromatic intermediates .

- Table : Example reaction parameters from analogs:

| Reaction Step | Catalyst | Solvent | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Coupling | Pd/XPhos | DMF | 68 | 98.66 |

Q. How can spectroscopic and crystallographic techniques be applied to characterize this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., δ 7.2–7.8 ppm for aromatic protons, δ 120–130 ppm for CF₃ in ¹³C) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles (e.g., C–N bond length ~1.35 Å) and confirming regiochemistry .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., m/z 281.05 [M+H]⁺) .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

- Methodological Answer :

- Boiling Point : ~207–208°C (similar to 4-Fluoro-3-(trifluoromethyl)aniline), requiring reflux setups for reactions .

- Density : ~1.393 g/mL, necessitating precise volumetric measurements .

- Stability : Light-sensitive; storage in amber vials under inert gas (N₂/Ar) prevents degradation .

Advanced Research Questions

Q. How can molecular docking studies elucidate the binding interactions of this compound with biological targets like tubulin?

- Methodological Answer :

- Target Selection : Plant α-tubulin (PDB: 1JFF) is a model for dinitroaniline derivatives .

- Software Tools : AutoDock Vina or Schrödinger Suite for docking; validate with site-directed mutagenesis (e.g., Lys254Ala disrupts binding) .

- Key Interactions : Trifluoromethyl groups engage in hydrophobic pockets, while chlorophenoxy moieties form π-π stacking with Phe244 .

Q. What analytical strategies are effective in identifying and quantifying metabolites of this compound in environmental or biological matrices?

- Methodological Answer :

- LC-MS/MS : Use MRM transitions (e.g., m/z 281 → 210 for parent ion; m/z 165 for dechlorinated metabolites) .

- Sample Preparation : Solid-phase extraction (C18 columns) for water samples; LOD ≤10 ng/L via CLSA/GC-MS .

- Degradation Pathways : Hydrolysis at pH >9 generates 3-(trifluoromethyl)aniline, monitored via HPLC retention time shifts (0.83 → 1.2 min) .

Q. How can contradictory data on synthetic yields or biological activity be resolved through experimental design?

- Methodological Answer :

- DoE (Design of Experiments) : Vary catalyst loading (0.5–5 mol%), temperature (60–120°C), and solvent polarity to identify critical factors .

- Statistical Analysis : ANOVA for yield optimization (e.g., catalyst contributes 70% variance, p <0.05) .

- Biological Replicates : Use ≥3 independent assays to address variability in IC₅₀ values (e.g., microtubule inhibition assays) .

Q. What methodologies are recommended for assessing environmental persistence and ecotoxicity of this compound?

- Methodological Answer :

- OECD 301B Test : Aerobic biodegradation in activated sludge; measure BOD₅/TOD ratios .

- Algal Toxicity Assays : EC₅₀ determination in Chlamydomonas reinhardtii (72-h exposure, flow cytometry for cell viability) .

- Soil Column Studies : Track leaching potential using ¹⁴C-labeled compound and LC-MS detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.